N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-18(14-24-25(15)17-6-3-2-4-7-17)21(26)23-13-16-9-10-22-19(12-16)20-8-5-11-27-20/h2-12,14H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFZIQHTNODPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of functional groups such as furan and pyridine moieties.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that similar pyrazole derivatives demonstrate significant antimicrobial properties. Studies have shown that compounds with a pyrazole structure can inhibit bacterial growth against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
N-(furan-pyridine) pyrazoles have been evaluated for anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cancer cell proliferation . For instance, compounds have shown effectiveness against Mycobacterium tuberculosis, indicating their potential in treating resistant infections .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are notable, with several studies reporting their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . These compounds may act by blocking cyclooxygenase enzymes or other inflammatory mediators.
4. Antidiabetic Activity
Certain derivatives have exhibited hypoglycemic effects, suggesting potential use in managing diabetes. The mechanism may involve enhancement of insulin sensitivity or modulation of glucose metabolism .
Case Studies
Several case studies highlight the efficacy of similar compounds:
The mechanisms underlying the biological activities of this compound are complex and involve:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication processes in cancer cells.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Pyrazoles are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds with similar structures have shown significant inhibition rates against COX enzymes, leading to reduced inflammation in various models .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| N-(furan-2-yl)pyridin derivatives | 75% | |
| N-(phenyl-pyrazole) derivatives | 80% |
Anticancer Potential
The anticancer activity of this compound has been extensively studied. Pyrazole-containing compounds have demonstrated efficacy against various cancer cell lines, exhibiting mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this one have shown IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | |
| Compound B | NCI-H460 | 0.46 | |
| N-(furan-pyrazole) derivative | A375 | 4.2 |
Antimicrobial Properties
The antimicrobial effects of pyrazole derivatives are also noteworthy. Research indicates that compounds with a pyrazole scaffold can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid pyridine-furan and pyrazole-phenyl architecture. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity :
- The target compound combines three aromatic systems (pyrazole, pyridine, furan), distinguishing it from simpler ranitidine-related impurities (e.g., nitroacetamide or diamine derivatives), which lack pyridine or pyrazole motifs .
- Compared to Example 51 (Patent EP), which incorporates a pyrrolidine-thiazole framework, the target compound’s pyridine-furan moiety may confer distinct electronic properties, influencing receptor binding or solubility .
Functional Group Impact: The carboxamide linker in the target compound contrasts with the thioether and nitro groups in ranitidine impurities. This difference suggests divergent metabolic pathways; carboxamides are generally more hydrolytically stable than thioethers .
Therapeutic Implications :
- While ranitidine derivatives target histamine H2 receptors, the target compound’s structure aligns more closely with kinase inhibitors (e.g., pyrazole-carboxamides in EGFR inhibitors). However, direct activity data are absent in the provided evidence .
- The furan-pyridine subunit may mimic ATP-binding motifs in kinases, similar to thiazole-containing analogs in Example 51 .
Q & A
Basic: What are the recommended methods for synthesizing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones.
- Step 2: Introduction of the furan-containing pyridine moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Step 3: Carboxamide linkage using activated esters (e.g., HATU/DCC coupling agents) to connect the pyrazole and pyridine-furan units .
Purity Optimization:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Recrystallization in polar aprotic solvents (DMF/ethanol mixtures) improves final product crystallinity.
- Monitor reactions via TLC or HPLC-MS to identify byproducts early .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy:
- ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole methyl at δ 2.1–2.5 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridine and pyrazole regions .
- IR Spectroscopy: Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₀N₄O₂: 380.1586) .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Solubility Adjustments: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Metabolic Stability Testing: Perform liver microsome assays to rule out rapid degradation as a cause of variability .
Advanced: What computational strategies are effective for predicting the compound’s biological targets?
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., JAK2, EGFR) due to the pyrazole-carboxamide scaffold’s prevalence in kinase inhibitors.
- Prioritize targets with high docking scores (<-8.0 kcal/mol) and conserved binding residues (e.g., ATP-binding pocket lysines) .
- Pharmacophore Modeling: Map the furan oxygen and carboxamide groups as hydrogen-bond acceptors/donors to align with known active sites .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Core Modifications:
- Replace the furan with thiophene (improves metabolic stability) or benzene (assesses π-π stacking requirements) .
- Vary the pyridine methyl group to ethyl or hydrogen to probe steric effects .
- Bioisosteric Replacements:
- Substitute the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding contributions .
- In Vivo Validation: Test top derivatives in rodent models (e.g., xenografts) with pharmacokinetic profiling (T½, Cmax) to prioritize candidates .
Basic: What are the key stability considerations for storing this compound?
- Storage Conditions:
- Lyophilize and store at -20°C under argon to prevent hydrolysis of the carboxamide group.
- Avoid exposure to light (use amber vials) due to the furan ring’s UV sensitivity .
- Stability Monitoring:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products (e.g., free carboxylic acid) .
Advanced: How can researchers troubleshoot low yields in the final coupling step?
- Activation Strategy: Switch from DCC to HATU for higher coupling efficiency of sterically hindered amines.
- Solvent Optimization: Use DMF instead of THF to enhance solubility of the pyridine intermediate.
- Catalytic Additives: Include 1 eq. of DMAP to accelerate acylation .
- Microwave Assistance: Perform reactions under microwave irradiation (100°C, 30 min) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
